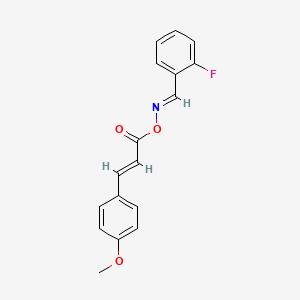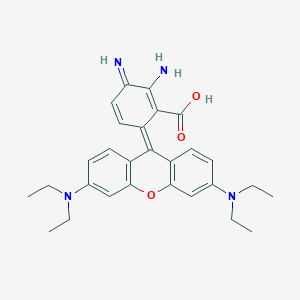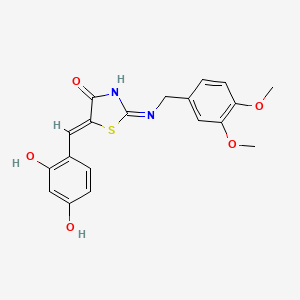
Dgk|AE-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dgk|AE-IN-1 is a compound that acts as an inhibitor of diacylglycerol kinase (DGK). Diacylglycerol kinase is an enzyme that phosphorylates diacylglycerol to produce phosphatidic acid, both of which are important lipid signaling molecules involved in various cellular processes . This compound has shown potential in therapeutic applications, particularly in the context of cancer treatment and immunotherapy .
Vorbereitungsmethoden
The synthesis of Dgk|AE-IN-1 involves the preparation of heteroaryl fluoroalkenes, which are key intermediates in the production of DGK inhibitors . The synthetic route typically includes the following steps:
Formation of Heteroaryl Fluoroalkenes: This involves the reaction of heteroaryl compounds with fluoroalkylating agents under specific conditions.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound with high purity.
Characterization: The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control throughout the process.
Analyse Chemischer Reaktionen
Dgk|AE-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dgk|AE-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of diacylglycerol kinase in lipid signaling pathways.
Biology: The compound is used to investigate the biological functions of diacylglycerol kinase in various cellular processes.
Industry: The compound can be used in the development of new therapeutic agents targeting diacylglycerol kinase.
Wirkmechanismus
Dgk|AE-IN-1 exerts its effects by inhibiting the activity of diacylglycerol kinase. This inhibition leads to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . Diacylglycerol acts as a second messenger in various signaling pathways, including those involving protein kinase C and Ras guanyl nucleotide-releasing protein . By modulating these pathways, this compound can influence cellular processes such as proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
Dgk|AE-IN-1 can be compared with other diacylglycerol kinase inhibitors, such as R59949 and ritanserin . These compounds also inhibit diacylglycerol kinase but may differ in their specificity, potency, and therapeutic applications. This compound is unique in its structure and mechanism of action, making it a valuable tool for studying diacylglycerol kinase and its role in various diseases.
Similar Compounds
Eigenschaften
Molekularformel |
C27H25F3N6O2S |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
N-[2-[(3S)-3-(aminomethyl)piperidin-1-yl]-4-phenoxy-3-(trifluoromethyl)phenyl]-2-pyridazin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C27H25F3N6O2S/c28-27(29,30)23-22(38-19-6-2-1-3-7-19)9-8-20(24(23)36-12-4-5-17(13-31)15-36)34-25(37)21-16-39-26(35-21)18-10-11-32-33-14-18/h1-3,6-11,14,16-17H,4-5,12-13,15,31H2,(H,34,37)/t17-/m0/s1 |
InChI-Schlüssel |
COWCRHWOKQJCGT-KRWDZBQOSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
Kanonische SMILES |
C1CC(CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


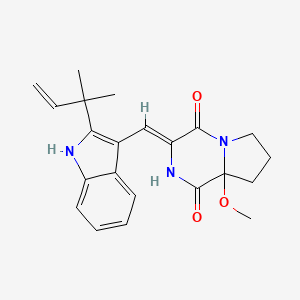

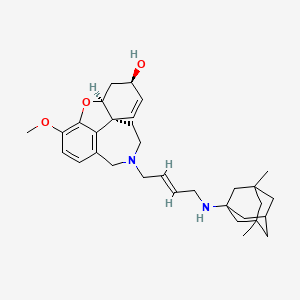
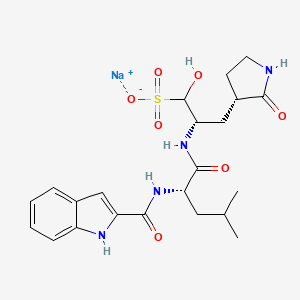
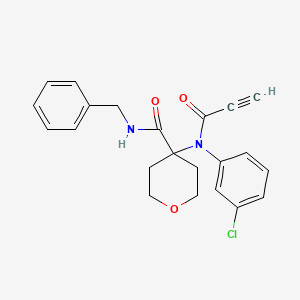
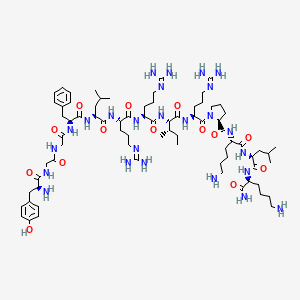
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)

